molecular formula C14H13ClN2OS B5222787 4-(2-chlorophenyl)-2-(ethylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

4-(2-chlorophenyl)-2-(ethylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B5222787
M. Wt: 292.8 g/mol
InChI Key: ZBTDNTUFQIVMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-2-(ethylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CEP-26401 and belongs to the class of pyridinecarbonitriles.

Mechanism of Action

The mechanism of action of CEP-26401 involves the inhibition of certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation and cell signaling pathways. By inhibiting the activity of these enzymes, CEP-26401 can prevent the proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
CEP-26401 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which can be useful in the treatment of inflammatory diseases. Furthermore, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEP-26401 is its high potency and selectivity towards its target enzymes. This makes it a useful tool for studying the role of CDK2 and GSK-3 in various biological processes. However, one of the limitations of CEP-26401 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on CEP-26401. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of CEP-26401 in other diseases such as diabetes and cardiovascular disease. Furthermore, the development of more potent and selective analogs of CEP-26401 could lead to the discovery of new drugs for the treatment of various diseases. Lastly, the use of CEP-26401 in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of CEP-26401 involves a multi-step process that includes the reaction of 2-chlorobenzaldehyde with ethyl thioglycolate in the presence of sodium hydride to form 2-(2-chlorophenylthio) acetaldehyde. This intermediate is then reacted with 2-methyl-3-butyn-2-ol in the presence of triethylamine to form 2-(2-chlorophenylthio) propargyl alcohol. Finally, the reaction of this intermediate with 2-cyanopyridine in the presence of a catalyst leads to the formation of CEP-26401.

Scientific Research Applications

CEP-26401 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer cells, leading to the suppression of tumor growth. Additionally, CEP-26401 has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

4-(2-chlorophenyl)-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-2-19-14-11(8-16)10(7-13(18)17-14)9-5-3-4-6-12(9)15/h3-6,10H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTDNTUFQIVMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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